molecular formula C18H16F3N3O3 B5230878 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No. B5230878
M. Wt: 379.3 g/mol
InChI Key: ZCRFXHOPRCVJAF-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as DF-MP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DF-MP is a piperazine derivative that has been synthesized through a series of chemical reactions and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is still being studied, but it is believed to work by inhibiting specific enzymes or proteins that are involved in the development or progression of various diseases. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has also been shown to modulate the immune system, leading to a reduction in inflammation and improved immune response.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to have significant biochemical and physiological effects in various studies. It has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis, leading to cell death.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several advantages for use in lab experiments, including its high purity and stability, making it an ideal compound for use in various assays. However, its limitations include its high cost and limited availability, making it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, including the development of new derivatives with improved properties and the investigation of its potential applications in other areas of scientific research. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine could also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine and its potential side effects.
In conclusion, 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a promising compound that has shown potential in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied for its potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has the potential to be a valuable tool for future scientific research.

Synthesis Methods

1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzoyl chloride with 2-fluoro-5-methyl-4-nitroaniline, followed by the reaction of the resulting intermediate with piperazine. The synthesis of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been optimized to produce high yields and purity, making it an ideal compound for scientific research.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has also been studied for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(3,4-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c1-11-8-17(15(21)10-16(11)24(26)27)22-4-6-23(7-5-22)18(25)12-2-3-13(19)14(20)9-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFXHOPRCVJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone

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